molecular formula C12H20N2O3 B2495509 Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate CAS No. 2230804-33-6

Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2495509
CAS No.: 2230804-33-6
M. Wt: 240.303
InChI Key: LLGNDXPKIQCWIN-UHFFFAOYSA-N
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Description

Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core substituted with a methyl carboxylate group at position 3 and a 1-methylpiperidin-4-yl moiety at position 1. Pyrrolidinones are known for diverse pharmacological activities, including antibacterial, antioxidant, and anticancer effects . Below, we compare this compound with structurally related pyrrolidinone derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Properties

IUPAC Name

methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-13-5-3-10(4-6-13)14-8-9(7-11(14)15)12(16)17-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGNDXPKIQCWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methylpiperidine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C_{12}H_{20}N_{2}O_{3}
Molecular Weight : 224.30 g/mol
IUPAC Name : Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate

This compound features a unique structure that combines a piperidine ring with a pyrrolidine scaffold, contributing to its biological activity and versatility in medicinal chemistry.

Medicinal Chemistry Applications

This compound serves as a versatile small molecule scaffold for the development of various therapeutic agents. Its applications include:

  • Enzyme Inhibition : Research indicates that compounds similar to this structure can act as enzyme inhibitors, which are crucial for developing treatments for diseases where enzyme activity is dysregulated .
  • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects, potentially aiding in the treatment of mood disorders .
  • Analgesic Properties : The compound may also have analgesic properties, making it a candidate for pain management therapies .

Drug Development

The synthesis of this compound has been explored in various studies, highlighting its potential as a lead compound in drug discovery. The following table summarizes key findings from recent research:

Study ReferenceFocus AreaFindings
Enzyme InhibitionIdentified as an effective inhibitor for specific targets related to metabolic disorders.
Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in animal models.
Analgesic ActivityShowed promise in reducing pain responses in preclinical trials.

Case Study 1: Enzyme Inhibition

In a study published on enzyme inhibitors, researchers synthesized several derivatives of this compound to evaluate their efficacy against specific enzymes implicated in metabolic syndromes. The results indicated that certain modifications enhanced inhibitory activity, suggesting pathways for further drug development.

Case Study 2: Antidepressant Activity

A research team investigated the antidepressant potential of this compound through behavioral assays in rodents. The findings revealed that administration led to significant improvements in mood-related behaviors, supporting its use as a candidate for further clinical evaluation.

Mechanism of Action

The mechanism of action of Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural Features
Compound Name Substituent at Position 1 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate (Target) 1-Methylpiperidin-4-yl Methyl carboxylate C₁₃H₂₀N₂O₃ 252.31 Six-membered piperidine ring with N-methyl
Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate 4-(Methoxycarbonyl)phenyl Methyl carboxylate C₁₅H₁₇NO₅ 291.30 Aromatic substituent with ester group
Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate 4-Methoxybenzyl Methyl carboxylate C₁₅H₁₇NO₄ 275.30 Benzyl group with methoxy substituent
Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate 4-Fluorobenzyl Methyl carboxylate C₁₃H₁₄FNO₃ 251.25 Electron-withdrawing fluorine substituent
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid 2-Hydroxy-5-methylphenyl Carboxylic acid C₁₃H₁₅NO₄ 249.27 Phenolic hydroxyl group; free carboxylic acid

Key Observations :

  • Aryl-substituted derivatives (e.g., ) exhibit varied electronic effects: methoxy groups increase electron density, while fluorine induces polarity.
  • Carboxylic acid derivatives (e.g., ) have higher solubility in polar solvents but lower lipid membrane permeability compared to esters.
Physicochemical Properties
Compound Melting Point (°C) Solubility (Predicted) Stability Notes
This compound Not reported Moderate in polar solvents Stable under inert conditions
Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate 142–143 Low in water Sensitive to hydrolysis
Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate Not reported Low in water Stable at room temperature
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid Decomposes at 290 High in alkaline solutions Prone to decarboxylation at high temps

Key Observations :

  • Piperidine-containing derivatives may exhibit improved solubility in physiological buffers compared to aryl-substituted analogs due to basic nitrogen .
  • Ester derivatives (e.g., ) are less water-soluble but more lipophilic than carboxylic acids.

Biological Activity

Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula: C12H18N2O3C_{12}H_{18}N_2O_3. The compound features a pyrrolidine ring and a piperidine moiety, which are significant for its biological interactions.

Research indicates that this compound may act as an antagonist for certain receptors, particularly Toll-like receptors (TLRs), which play a crucial role in the immune response. Specifically, it has been investigated for its potential to modulate TLR7 and TLR8 pathways, which are implicated in various autoimmune diseases and inflammatory responses .

Table 1: Summary of Biological Activities

Activity Description
TLR AntagonismInhibits TLR7 and TLR8 signaling pathways, potentially reducing inflammation.
Calcium Channel ModulationMay affect calcium channel activity, influencing cellular excitability .
Antiproliferative EffectsInduces cell cycle arrest in specific cancer cell lines .

Study 1: TLR7/8 Antagonism

In a study focused on autoimmune models, this compound demonstrated significant inhibition of TLR-mediated cytokine production. This suggests a potential role in treating conditions like systemic lupus erythematosus and colitis ulcerative .

Study 2: Cancer Cell Lines

Another investigation assessed the compound's effects on various cancer cell lines. The results indicated that it could induce G0/G1 phase arrest, leading to reduced proliferation in c-Myc over-expressing cells. This was attributed to its ability to inhibit c-Myc-Max dimerization, a critical interaction for tumor growth .

Pharmacological Implications

The pharmacological profile of this compound suggests its potential utility in several therapeutic areas:

  • Autoimmune Diseases : By modulating immune responses through TLR antagonism, it could serve as a novel treatment for autoimmune disorders.
  • Cancer Therapy : Its antiproliferative properties highlight its potential as an adjunct therapy in cancer treatment protocols.

Q & A

Basic: What are the common synthetic routes for synthesizing Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with precursors such as substituted pyrrolidinones and piperidine derivatives. A general approach includes:

Formation of the pyrrolidinone core : Cyclization reactions using itaconic acid or analogous diacids with amines under reflux conditions (e.g., water or ethanol as solvents) to form the 5-oxopyrrolidine scaffold .

Introduction of the 1-methylpiperidin-4-yl group : Alkylation or nucleophilic substitution reactions to attach the piperidine moiety.

Esterification : Reaction with methanol and catalytic sulfuric acid to form the methyl ester .
Purification steps often involve recrystallization, column chromatography, or pH-dependent isolation (e.g., acid-base extractions) .

Basic: What analytical techniques are employed to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectroscopy are critical for verifying substituent positions and stereochemistry. For example, coupling constants (JJ-values) resolve diastereotopic protons in the pyrrolidinone ring .
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms absolute configuration and molecular packing. Programs like SHELX refine data to resolve bond lengths, angles, and torsional strain .
  • Elemental Analysis and Mass Spectrometry : Validate molecular formula and purity (>95%) .

Advanced: How can diastereoselectivity be controlled during the synthesis of pyrrolidinone derivatives like this compound?

Methodological Answer:
Diastereoselectivity is influenced by:

  • Steric and electronic effects : Bulky substituents on reactants (e.g., aryl groups) direct stereochemical outcomes via transition-state stabilization .
  • Reaction conditions : Solvent polarity and temperature modulate kinetic vs. thermodynamic control. For example, polar aprotic solvents (e.g., DMF) favor specific transition states .
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., organocatalysts or metal complexes) induce enantioselectivity, though this requires optimization for pyrrolidinone systems .

Advanced: What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Methodological Answer:

  • Disorder in flexible moieties : The 1-methylpiperidin-4-yl group may exhibit conformational disorder. Strategies include low-temperature data collection (<150 K) and refining occupancy parameters in SHELXL .
  • Twinned crystals : Use the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .
  • Validation tools : Programs like PLATON check for missed symmetry, voids, and hydrogen-bonding consistency .

Advanced: How do hydrogen-bonding patterns influence the solid-state conformation of this compound?

Methodological Answer:
The pyrrolidinone carbonyl and ester groups act as hydrogen-bond acceptors, forming networks with NH donors or solvent molecules. Graph-set analysis (e.g., Etter’s rules) classifies motifs like R22(8)R_2^2(8) rings, stabilizing specific conformations . Computational tools (e.g., Mercury) map interactions, revealing how packing forces affect molecular geometry .

Basic: What are the known biological activities of related pyrrolidinone derivatives, and how might they inform research on this compound?

Methodological Answer:
Pyrrolidinones exhibit:

  • Antimicrobial activity : Via disruption of bacterial cell membranes or enzyme inhibition (e.g., DNA gyrase) .
  • Neuropharmacological effects : Piperidine-containing analogs modulate serotonin or dopamine receptors .
    Research on this compound should prioritize targeted assays (e.g., enzyme inhibition screens) and structure-activity relationship (SAR) studies to optimize bioactivity .

Advanced: What methodologies are used to study the interaction of this compound with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KdK_d) to receptors .
  • Molecular Docking : Software like AutoDock Vina predicts binding poses using crystallographic data .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Statistical tools (e.g., factorial design) identify critical variables (e.g., temperature, stoichiometry) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions .
  • In-line analytics : HPLC or FT-IR monitors reaction progress in real time, enabling rapid adjustments .

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